Acrinathrin

Vue d'ensemble

Description

Acrinathrin is a synthetic pyrethroid insecticide and acaricide known for its high insecticidal activity against a variety of insects, including mites. It was first introduced in the 1990s and has since been used in various agricultural applications to control pests on crops such as potatoes, tomatoes, and beans . This compound is characterized by its low aqueous solubility and semi-volatile nature, making it moderately persistent in soils but rapidly degradable in aqueous systems .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Acrinathrin is synthesized through a multi-step process involving the reaction of hexafluoro-2-propanol with other chemical intermediatesThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to monitor the concentration of active ingredients and by-products. The final product is formulated into various commercial preparations, such as wettable powders and suspension concentrates, for agricultural use .

Analyse Des Réactions Chimiques

Types of Reactions: Acrinathrin undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidation products.

Reduction: Reduction reactions can alter the cyano group, affecting the compound’s insecticidal properties.

Substitution: this compound can undergo substitution reactions, particularly at the phenoxy and cyano groups, resulting in different derivatives

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines .

Applications De Recherche Scientifique

Metabolism Studies

Research has extensively investigated the metabolism of acrinathrin in various crops, particularly following foliar application. The European Food Safety Authority (EFSA) conducted studies to assess how this compound and its isomers behave in different agricultural settings.

- Key Findings:

- In studies involving lettuce and grapes, it was found that this compound undergoes isomerization during metabolic processes. The studies utilized advanced analytical techniques such as chiral high-performance liquid chromatography (HPLC) to differentiate between this compound and its enantiomers .

- The metabolism study in lettuce indicated that this compound was the predominant compound detected, suggesting that it remains relatively stable in the plant system .

Maximum Residue Levels (MRLs)

The establishment of Maximum Residue Levels (MRLs) is crucial for ensuring food safety. Recent evaluations have aimed to modify existing MRLs for this compound in various crops, including peaches and sweet peppers.

- MRL Proposals:

- The EFSA concluded that the short- and long-term intake of residues from this compound applications is unlikely to pose risks to consumer health, supporting proposals for new MRLs based on comprehensive risk assessments .

- Analytical methods validated for enforcement of these levels have demonstrated limits of quantification (LOQ) as low as 0.02 mg/kg, ensuring accurate monitoring of residues in food products .

Environmental Impact and Soil Residues

This compound's persistence in soil and its behavior in rotational cropping systems have been subjects of research due to their implications for environmental safety.

- Soil Degradation Studies:

- Studies indicate that the degradation half-life () of this compound can range significantly, with values exceeding 100 days in some cases. This suggests potential accumulation in soil if not managed properly .

- Research on rotational crops has shown that residues can persist across different plant types, necessitating further investigation into their environmental fate and potential effects on non-target organisms .

Toxicological Assessments

Toxicological evaluations are essential for understanding the safety profile of this compound.

- Risk Assessments:

- Studies have identified both carcinogenic and non-carcinogenic risks associated with pesticide residues, including this compound, particularly when assessing exposure through food sources like honey .

- The EFSA has highlighted the need for ongoing research into the toxicological profiles of this compound's isomers to fully understand their health implications .

Case Studies and Practical Applications

Several practical applications illustrate the use of this compound in agriculture:

- Crop Protection:

- Integrated Pest Management (IPM):

- Its role within IPM strategies showcases how this compound can be utilized alongside other methods to minimize pest resistance and enhance crop yields sustainably.

Mécanisme D'action

Acrinathrin exerts its insecticidal effects by acting as a sodium channel modulator. It binds to the sodium channels in the nerve cells of insects, causing prolonged channel opening and continuous nerve firing. This leads to paralysis and eventual death of the insect. The molecular targets include the voltage-gated sodium channels, and the pathways involved are related to the disruption of normal nerve signal transmission .

Comparaison Avec Des Composés Similaires

- Tau-fluvalinate

- Amitraz

- Permethrin

Comparison: Acrinathrin is unique in its high insecticidal activity and specific mode of action as a sodium channel modulator. Compared to tau-fluvalinate and amitraz, this compound has shown different efficacy levels and resistance patterns in various insect populations. For instance, some populations of Varroa destructor mites have developed resistance to tau-fluvalinate and amitraz but remain susceptible to this compound . This highlights this compound’s potential as an alternative in resistance management strategies.

Activité Biologique

Acrinathrin is a synthetic pyrethroid insecticide and acaricide, known for its efficacy against a variety of agricultural pests, particularly phytophagous mites and other insects. This article provides a comprehensive overview of its biological activity, including its mechanism of action, environmental impact, and resistance development in target organisms.

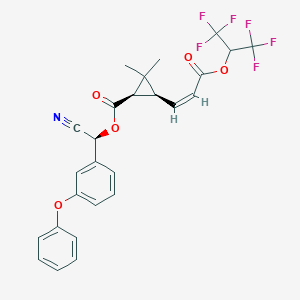

This compound is characterized by the following chemical structure:

- Molecular Formula : C₂₆H₂₁F₆NO₅

- Molecular Weight : 493.45 g/mol

- Chiral Centers : Three chiral centers leading to multiple isomers.

This compound functions by disrupting the normal functioning of the nervous system in insects. It acts on voltage-gated sodium channels, prolonging their activation and resulting in paralysis and death of the insect. This mechanism is typical of pyrethroids, which are widely used in pest control due to their effectiveness and relatively low toxicity to mammals compared to traditional insecticides .

Biological Activity Against Target Pests

This compound exhibits high insecticidal activity against various pests, including:

- Two-Spotted Spider Mite (Tetranychus urticae)

- Western Flower Thrips (Frankliniella occidentalis)

- Aphids (Aphididae family)

- Leafminers (Liriomyza spp.)

Efficacy Data

The following table summarizes the efficacy of this compound against selected pests based on laboratory studies:

| Pest Species | LC50 (mg/L) | Reference |

|---|---|---|

| Tetranychus urticae | 1.2 - 6.9 | |

| Frankliniella occidentalis | 9323 (resistant) | |

| Aphids | <10 |

Environmental Persistence and Toxicity

This compound has a low aqueous solubility and is classified as moderately persistent in soil environments, with degradation rates varying based on conditions. Laboratory studies indicate:

- Half-life in Soil : 8.5 to 111.4 days

- Degradation in Water : Rapid degradation under aqueous conditions

- Bioaccumulation Potential : Low toxicity to humans but concerns regarding bioaccumulation in aquatic species .

Ecotoxicity Profile

The ecotoxicological effects of this compound are significant:

- Highly Toxic to Bees : Risk to pollinator populations.

- Moderately Toxic to Birds and Earthworms : Impacts on non-target terrestrial organisms.

- Aquatic Toxicity : Highly toxic to most aquatic species, necessitating careful application practices .

Resistance Development

Resistance to this compound has been documented in several pest populations, notably in Frankliniella occidentalis. Studies have identified overexpression of cytochrome P450 genes (CYP6EB1 and CYP6EC1) as a mechanism for metabolic resistance. The resistant population exhibited a resistance factor (RF) of 932 compared to susceptible strains .

Case Study: Resistance Mechanism

In a controlled laboratory study, two populations of F. occidentalis were analyzed:

- Susceptible Population (MLFOM) : LC50 = 10 mg/L

- Resistant Population (ACR9) : LC50 = 9323 mg/L

The resistant population showed significant upregulation of detoxification enzymes, indicating a genetic adaptation to this compound exposure .

Propriétés

IUPAC Name |

[(S)-cyano-(3-phenoxyphenyl)methyl] (1R,3S)-3-[(Z)-3-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)-3-oxoprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21F6NO5/c1-24(2)18(11-12-20(34)38-23(25(27,28)29)26(30,31)32)21(24)22(35)37-19(14-33)15-7-6-10-17(13-15)36-16-8-4-3-5-9-16/h3-13,18-19,21,23H,1-2H3/b12-11-/t18-,19+,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLFSVIMMRPNPFK-WEQBUNFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=CC(=O)OC(C(F)(F)F)C(F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@H]([C@H]1C(=O)O[C@H](C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)/C=C\C(=O)OC(C(F)(F)F)C(F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21F6NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3041584 | |

| Record name | Acrinathrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

541.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101007-06-1 | |

| Record name | Acrinathrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101007-06-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acrinathrin [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101007061 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acrinathrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ACRINATHRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QUI1AZ37K6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.